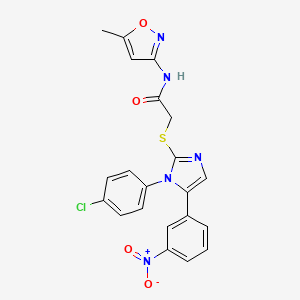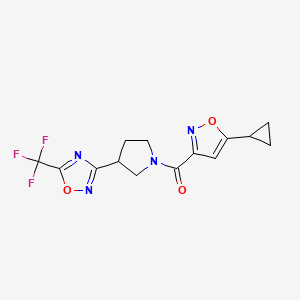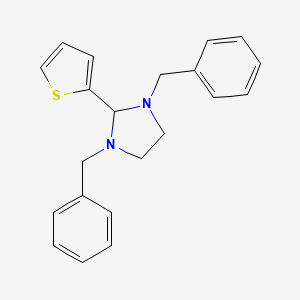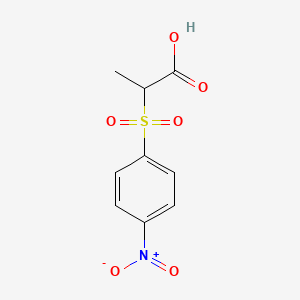
2-(4-Nitrobenzenesulfonyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrobenzenesulfonyl)propanoic acid is an organic compound with the molecular formula C₉H₉NO₆S It is characterized by the presence of a nitro group attached to a benzene ring, which is further connected to a sulfonyl group and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrobenzenesulfonyl)propanoic acid typically involves the nitration of benzenesulfonyl chloride followed by a series of reactions to introduce the propanoic acid group. One common method includes:
Nitration: Benzenesulfonyl chloride is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-nitrobenzenesulfonyl chloride.
Substitution: The 4-nitrobenzenesulfonyl chloride is then reacted with a suitable propanoic acid derivative under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions
2-(4-Nitrobenzenesulfonyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states of nitrogen.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary product is 2-(4-Aminobenzenesulfonyl)propanoic acid.
Substitution: Various substituted benzenesulfonyl derivatives can be formed depending on the nucleophile used.
科学研究应用
2-(4-Nitrobenzenesulfonyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Nitrobenzenesulfonyl)propanoic acid involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
- 2-(4-Nitrobenzenesulfonyl)acetic acid
- 2-(4-Nitrobenzenesulfonyl)butanoic acid
- 2-(4-Nitrobenzenesulfonyl)pentanoic acid
Uniqueness
2-(4-Nitrobenzenesulfonyl)propanoic acid is unique due to its specific combination of a nitro group, sulfonyl group, and propanoic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the propanoic acid group allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
2-(4-nitrophenyl)sulfonylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c1-6(9(11)12)17(15,16)8-4-2-7(3-5-8)10(13)14/h2-6H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLXXAYGPKDGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
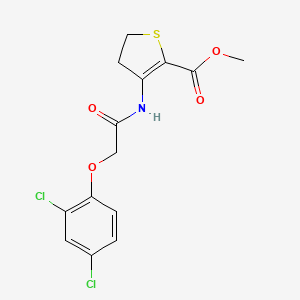
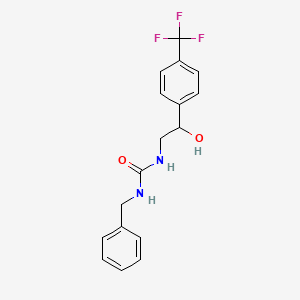

![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride](/img/structure/B3007515.png)
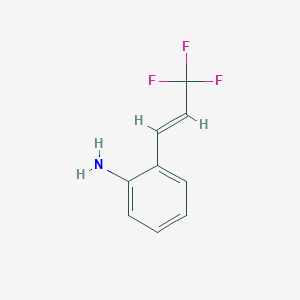
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3007518.png)

